Cas no 94934-31-3 (N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide)
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide
- 2'-Nitro-4-thiazolecarbox-p-anisidide
- N-(4-methoxy-2-nitrophenyl)-1,3-thiazole-4-carboxamide
- AKOS012347811
- starbld0006921
- N-(4-Methoxy-2-nitrophenyl)thiazole-4-carboxamide
- 94934-31-3
- DTXSID20734517
- DB-298433
-
- Inchi: 1S/C11H9N3O4S/c1-18-7-2-3-8(10(4-7)14(16)17)13-11(15)9-5-19-6-12-9/h2-6H,1H3,(H,13,15)
- InChI Key: QDWVIJNDYCTAJO-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)C(NC1C=CC(=CC=1[N+](=O)[O-])OC)=O
Computed Properties
- Exact Mass: 279.03137695g/mol
- Monoisotopic Mass: 279.03137695g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 125Ų
Experimental Properties
- Solubility: Dimethyl Formamide, Methanol
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M264990-2.5mg |
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide |
94934-31-3 | 2.5mg |
$ 190.00 | 2023-09-07 | ||
| TRC | M264990-25mg |
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide |
94934-31-3 | 25mg |
$ 1499.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-485053-1 mg |
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N, |
94934-31-3 | 1mg |
¥2,858.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-485053-1mg |
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-13C2,15N, |
94934-31-3 | 1mg |
¥2858.00 | 2023-09-05 |
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Additional information on N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide
Research Brief on N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide (CAS: 94934-31-3): Recent Advances and Applications
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide (CAS: 94934-31-3) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel antimicrobial and anticancer agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential applications in drug discovery.
One of the most notable advancements in the study of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide is its application in the design of small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a scaffold for developing inhibitors of bacterial DNA gyrase, a critical target for combating antibiotic-resistant strains. The study reported that derivatives of this compound exhibited potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with IC50 values in the low micromolar range.
In addition to its antimicrobial potential, recent research has also explored the anticancer properties of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide derivatives. A preprint article from BioRxiv (2024) highlighted its role in modulating the activity of protein kinases involved in cancer cell proliferation. The study utilized computational docking and in vitro assays to identify promising candidates for further development, with one derivative showing selective cytotoxicity against breast cancer cell lines (MCF-7) while sparing normal cells.
The synthesis and optimization of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide derivatives have also been a focus of recent investigations. A 2023 paper in Organic & Biomolecular Chemistry detailed a novel, high-yield synthetic route for this compound, emphasizing its scalability and potential for industrial applications. The authors also discussed the importance of structural modifications to enhance bioavailability and reduce off-target effects, providing valuable insights for future drug design efforts.
Despite these promising developments, challenges remain in the clinical translation of N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide-based therapeutics. Issues such as metabolic stability, toxicity profiles, and formulation optimization need to be addressed through further preclinical studies. Nevertheless, the compound's versatility and demonstrated biological activities make it a compelling candidate for continued research in the fields of infectious diseases and oncology.
In conclusion, N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide (CAS: 94934-31-3) represents a valuable chemical entity with diverse applications in medicinal chemistry. Recent studies have underscored its potential as a scaffold for designing novel antimicrobial and anticancer agents, while advances in synthetic methodologies have improved its accessibility for research and development. Future work should focus on addressing the translational challenges to unlock its full therapeutic potential.
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